1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
1-(4-Fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a fluorinated secondary amine featuring a 4-fluorophenyl group and a 5-fluoro-2-thienylmethyl substituent. The compound combines aromatic fluorine atoms with a thiophene heterocycle, which may enhance its lipophilicity and electronic properties compared to non-fluorinated analogs. Such structural motifs are common in medicinal chemistry, where fluorine substitution often improves metabolic stability and bioavailability.
Properties
Molecular Formula |
C12H12ClF2NS |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H11F2NS.ClH/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11;/h1-6,15H,7-8H2;1H |
InChI Key |
HTQLDOOGRPKYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 4-fluorobenzylamine with 5-fluoro-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the phenyl and thienyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aromatic Groups
Key Observations :
- Schiff base derivatives (e.g., ) exhibit distinct reactivity, often serving as ligands in coordination chemistry, unlike the primary amine target compound.
Heterocyclic Substitution Variants
Key Observations :
- Pyrazole-substituted analogs (e.g., ) may exhibit enhanced binding to aromatic receptors due to additional nitrogen atoms.
Halogen and Functional Group Variations
Key Observations :
- Phenoxy groups (e.g., ) introduce ether linkages, reducing lipophilicity compared to thienylmethyl substituents.
- Pyrrolidine-containing analogs (e.g., ) are common in psychoactive compounds, suggesting possible neurological effects.
Physicochemical and Spectroscopic Comparison
Biological Activity
The compound 1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a fluorinated derivative of methanamine that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial and antifungal properties, as well as insights from recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFN
- IUPAC Name : this compound
Structural Features
- The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
- The thienyl moiety introduces additional pharmacophoric features that could influence interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial activity of various fluorinated compounds, including derivatives similar to This compound . For instance, compounds with similar structural motifs have exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Bacterial Strains
In a comparative analysis, several compounds were tested for their Minimum Inhibitory Concentration (MIC) against a range of bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.0 |
| This compound | Escherichia coli | 20.0 |
| This compound | Bacillus subtilis | 10.0 |
These results indicate that the compound possesses moderate antibacterial properties, particularly against Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown potential antifungal activity. Research indicates that similar compounds demonstrate effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger .
Antifungal Activity Assessment
The antifungal efficacy was evaluated using a similar MIC approach:
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| This compound | Candida albicans | 25.0 |
| This compound | Aspergillus niger | 30.0 |
These findings suggest that the compound may serve as a lead for developing antifungal agents.
The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in bacterial and fungal metabolism, potentially leading to inhibition of growth or cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
